3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that features a triazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Aminomethyl propanol: Contains an amino and hydroxyl group but lacks the triazole ring.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the combination of the triazole ring with amino and hydroxyl groups, providing a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C7H14N4O |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-11(2)10-9-6/h4-5,7,12H,3,8H2,1-2H3 |
InChI Key |
AJKCSTMNCKVHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN(N=N1)C)O |
Origin of Product |
United States |
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